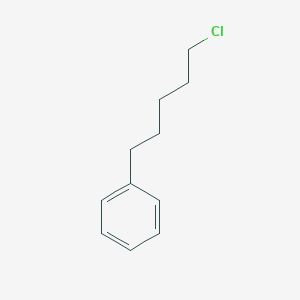

1-Chloro-5-phenylpentane

描述

Contextualization within Halogenated Hydrocarbons and Aromatic Compounds

1-Chloro-5-phenylpentane belongs to the class of organic compounds known as halogenated hydrocarbons and is also an aromatic compound. stenutz.eu Its structure consists of a five-carbon pentyl chain with a chlorine atom at one end (the 1-position) and a phenyl group at the other (the 5-position). nist.gov This bifunctional nature is key to its chemical reactivity. The chloro group, being an effective leaving group, makes the molecule susceptible to nucleophilic substitution and elimination reactions. Simultaneously, the phenyl group can participate in electrophilic aromatic substitution and can influence reactions at the alkyl chain through electronic effects.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 15733-63-8 |

| Molecular Formula | C₁₁H₁₅Cl |

| Molecular Weight | 182.69 g/mol |

| Boiling Point | 80-82°C at 1 mmHg |

| Density | 1.014 g/cm³ |

| Refractive Index | 1.5140 |

Data sourced from various chemical suppliers and databases. chemicalbook.comguidechem.comnih.gov

Significance in Mechanistic Organic Reaction Studies

The primary significance of this compound in organic chemistry lies in its utility in studying intramolecular reactions, particularly Friedel-Crafts cyclialkylation. cdnsciencepub.comresearchgate.net Early research predicted that the intramolecular alkylation of this compound would yield benzsuberane, a seven-membered ring fused to the benzene (B151609) ring. cdnsciencepub.com However, experimental results consistently showed the formation of 1-methyltetralin, a six-membered ring system with a methyl substituent. cdnsciencepub.comcdnsciencepub.com This unexpected rearrangement provided a fertile ground for mechanistic investigations.

Deuterium (B1214612) labeling studies have been instrumental in elucidating the mechanism of this rearrangement. cdnsciencepub.comresearchgate.net By synthesizing deuterated analogs of this compound and analyzing the position of the deuterium atoms in the final product, researchers have been able to trace the intricate carbocation rearrangements that occur during the reaction. cdnsciencepub.com These studies revealed that the reaction does not proceed through a simple direct cyclization. Instead, a series of hydride and/or alkyl shifts likely occur in the carbocation intermediate, leading to the more stable tetralin system. cdnsciencepub.com The absence of benzsuberane as even a minor product under various reaction conditions suggests that it is likely not an intermediate in the main reaction pathway. cdnsciencepub.com

The proposed mechanism involves the formation of a primary carbocation upon the departure of the chloride ion, which is facilitated by a Lewis acid catalyst like aluminum chloride. This carbocation can then undergo rearrangements to form more stable secondary or tertiary carbocations before the final cyclization and aromatization steps.

Overview of Research Trajectories

Research involving this compound has largely focused on understanding the mechanistic details of its cyclialkylation. Early studies in the mid-20th century first reported the anomalous formation of 1-methyltetralin. cdnsciencepub.com This sparked further investigations, leading to the use of more sophisticated analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry to analyze the reaction products and intermediates. cdnsciencepub.com

The use of deuterium tracers in the 1960s and 1970s marked a significant advancement in understanding the reaction pathway. cdnsciencepub.comresearchgate.net These studies provided strong evidence against a simple direct cyclization and supported the involvement of carbocation rearrangements. More recent theoretical studies have employed computational methods to model the potential energy surface of the reaction, providing further insights into the transition states and intermediates involved. researchgate.netusfq.edu.ec

While the core focus has been on its role in mechanistic studies, this compound is also used as a starting material in the synthesis of other organic compounds. guidechem.com Its synthesis is typically achieved by the chlorination of 5-phenyl-1-pentanol. cdnsciencepub.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloropentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJLBVYYDZDPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333903 | |

| Record name | 1-Chloro-5-phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-63-8 | |

| Record name | 1-Chloro-5-phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 5 Phenylpentane and Its Deuterated Analogues

Classical and Contemporary Synthetic Routes

The synthesis of 1-Chloro-5-phenylpentane and its deuterated analogues can be achieved through distinct and well-documented chemical pathways. These routes leverage fundamental organic reactions, from simple conversions of alcohols to chlorides, to more complex multi-step sequences involving malonic esters to introduce isotopic labels for mechanistic studies.

Conversion from 5-Phenyl-1-pentanol using Hydrochloric Acid and Zinc Chloride

A direct and classical method for preparing this compound involves the conversion of its corresponding alcohol, 5-phenyl-1-pentanol. cdnsciencepub.com This transformation is typically accomplished using a reagent mixture of concentrated hydrochloric acid and zinc chloride, commonly known as the Lucas reagent. cdnsciencepub.comcdnsciencepub.com

In a typical procedure, 5-phenyl-1-pentanol is heated with the hydrochloric acid-zinc chloride reagent. cdnsciencepub.com The reaction converts the primary alcohol into the primary chloride. For instance, heating 3.66 grams of 5-phenyl-1-pentanol with 25 ml of the reagent for two days, followed by purification via vacuum distillation, yields pure this compound. cdnsciencepub.com The success of the conversion is confirmed by infrared spectroscopy, which shows the disappearance of the hydroxyl (-OH) absorption band and the appearance of a strong band attributed to the carbon-chlorine (C-Cl) bond. cdnsciencepub.com The zinc chloride acts as a Lewis acid, which assists in the cleavage of the C-O bond.

This method is effective for producing the non-deuterated form of the compound from a commercially available starting material. The 5-phenyl-1-pentanol itself can be prepared via the reduction of 5-phenylpentanoic acid using a reducing agent like lithium aluminum hydride. cdnsciencepub.com

Synthesis via Malonic Ester Alkylation and Subsequent Transformations for Deuterated Variants

To investigate reaction mechanisms, such as rearrangements in Friedel-Crafts cyclialkylations, deuterated analogues of this compound are synthesized. cdnsciencepub.comresearchgate.net A versatile and widely used method for this purpose is the malonic ester synthesis, which allows for the specific placement of deuterium (B1214612) atoms on the alkyl chain. cdnsciencepub.comresearchgate.netresearchgate.net This multi-step sequence involves the alkylation of a malonic ester, introduction of deuterium, hydrolysis, decarboxylation, and final reduction. cdnsciencepub.comresearchgate.net

The synthesis begins with the alkylation of a malonic ester, typically diethyl malonate, with an appropriate phenylalkyl chloride. cdnsciencepub.comlibretexts.org Diethyl malonate is chosen because the hydrogens on the carbon between the two ester groups (the α-carbon) are acidic (pKa ≈ 13) and can be easily removed by a moderately strong base like sodium ethoxide. libretexts.orgmasterorganicchemistry.com This deprotonation creates a nucleophilic enolate ion. masterorganicchemistry.comchemistrysteps.com

This enolate then reacts with a primary alkyl halide, such as 1-chloro-3-phenylpropane (B93460), in a standard SN2 reaction to form a new carbon-carbon bond, yielding an α-substituted malonic ester. cdnsciencepub.comlibretexts.org For example, diethyl 3-phenylpropylmalonate is prepared from 1-chloro-3-phenylpropane and diethyl malonate using sodium ethoxide as the base. cdnsciencepub.com The alkyl group R of the alkyl halide (R-X) should generally be primary or methyl for the reaction to proceed efficiently. libretexts.org

| Reactant 1 | Reactant 2 | Base | Product |

| Diethyl malonate | 1-Chloro-3-phenylpropane | Sodium ethoxide | Diethyl 3-phenylpropylmalonate |

Once the desired alkylated malonic ester is formed, deuterium can be introduced at the remaining acidic α-hydrogen position. cdnsciencepub.comresearchgate.net This is achieved through an exchange reaction by treating the sodium salt of the alkylated malonic ester with deuterium oxide (D₂O). cdnsciencepub.comresearchgate.net The process is facilitated by a base or acid and requires an excess of D₂O to drive the equilibrium towards the deuterated product. libretexts.org

For example, the sodium salt of diethyl 3-phenylpropylmalonate is refluxed with deuterium oxide and then acidified. cdnsciencepub.com This procedure exchanges the hydrogen on the α-carbon for a deuterium atom. libretexts.orgnsf.gov This step is crucial for creating the specifically labeled compounds needed for mechanistic studies. cdnsciencepub.com

Following deuterium incorporation, the resulting deuterated dialkyl malonate is converted into a deuterated carboxylic acid. This involves two key steps: hydrolysis and decarboxylation. cdnsciencepub.comresearchgate.netmasterorganicchemistry.com

First, the ester groups are hydrolyzed to carboxylic acid groups. This can be done under acidic or basic conditions. organicchemistrytutor.com For instance, the substituted malonic ester can be heated with aqueous acid (e.g., HCl) to convert both ester groups into carboxylic acids, forming a substituted malonic acid. masterorganicchemistry.comchemicalnote.com

The final step in this sequence before chlorination is the reduction of the deuterated carboxylic acid to the corresponding primary alcohol. cdnsciencepub.comresearchgate.net A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. cdnsciencepub.comchemguide.co.uk The reaction is generally carried out in a dry ether solvent, such as diethyl ether, as LiAlH₄ reacts violently with water. chemguide.co.uk

The carboxylic acid is reduced first to an aldehyde and then rapidly to the primary alcohol; it is not possible to stop the reaction at the aldehyde stage. chemguide.co.uk After the reduction is complete, the reaction mixture is treated with a dilute acid to decompose the intermediate aluminum complexes and liberate the alcohol product. cdnsciencepub.comchemguide.co.uk This provides the deuterated primary alcohol, which is the immediate precursor to the target deuterated this compound. cdnsciencepub.comresearchgate.net This reduction can also be achieved using other reagents like borane (B79455) (BH₃) under various conditions. rsc.org

Conversion of Alcohols to Dideuterated Primary Chlorides via Chlorosulfite Esters

The synthesis of dideuterated primary phenylalkyl chlorides, including this compound-4,4-d₂, this compound-3,3-d₂, and this compound-2,2-d₂, has been accomplished through a multi-step process. researchgate.netcdnsciencepub.com This method involves the alkylation of malonic ester with the appropriate phenylalkyl chlorides. The introduction of deuterium is achieved by exchanging the sodium salt of the alkylated malonic ester with deuterium oxide (D₂O). Subsequent hydrolysis and decarboxylation yield the corresponding deuterated carboxylic acids. These acids are then reduced by a hydride agent to the primary alcohols. The final step is the conversion of these alcohols to the desired dideuterated primary chlorides through the decomposition of intermediate chlorosulfite esters. researchgate.netcdnsciencepub.com The precise location of the deuterium atoms in the final chloride products is confirmed using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcdnsciencepub.com

Synthesis of Related Phenylpentane Derivatives

Synthesis of 1-Chloro-2-oxo-5-phenylpentane

Information regarding the specific synthesis of 1-chloro-2-oxo-5-phenylpentane is available, with some sources referring to it by the alternative name 1-chloro-5-phenyl-2-pentanone. lookchem.com

Synthesis of 5-Chloro-1-phenylpentan-1-one

5-Chloro-1-phenylpentan-1-one, also known as δ-chlorobutyl phenyl ketone, can be synthesized via a Friedel–Crafts acylation reaction. iucr.org This involves the reaction of 5-chlorovaleryl chloride with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride. iucr.org The resulting product can be purified by semi-preparative HPLC to yield a yellow solid. iucr.org Further crystallization from acetonitrile/water with 0.1% TFA can produce colorless crystals. iucr.org This compound serves as a starting material for the synthesis of various medically relevant molecules. iucr.org

| Reactants | Catalyst | Product | Yield | Reference |

| 5-Chlorovaleryl chloride, Benzene | Aluminum chloride | 5-Chloro-1-phenylpentan-1-one | 91.6% | iucr.org |

Preparation of 1-Bromo-5-phenylpentane

1-Bromo-5-phenylpentane is an alkyl halide used as a reagent in organic synthesis. guidechem.comcymitquimica.com It is a clear liquid at room temperature and can be prepared from 3-phenylpropyltriphenylphosphonium bromide. This is achieved by reacting 1-bromo-3-phenylpropane with triphenylphosphine (B44618) in refluxing dry toluene. The resulting solid is collected and dried to yield the desired product. orgsyn.org Another synthetic route involves the treatment of 5-phenyl-2-pentanol with phosphorous pentabromide in methylene (B1212753) chloride at 0°C. prepchem.com After the reaction, water is added, and the organic layer is separated, washed, dried, and concentrated to give the final product as a light yellow oil. prepchem.com

| Starting Material | Reagents | Solvent | Product | Reference |

| 1-Bromo-3-phenylpropane | Triphenylphosphine | Toluene | 3-Phenylpropyltriphenylphosphonium bromide | orgsyn.org |

| 5-Phenyl-2-pentanol | Phosphorous pentabromide | Methylene chloride | 2-Bromo-5-phenylpentane | prepchem.com |

Synthesis of α-Chloroacetals from 5-Phenylpentanol

A one-pot, solvent-free method has been developed for the synthesis of α-chloroacetals from primary alcohols, including 5-phenylpentanol. acs.orgacs.org This procedure utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst and trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent. acs.orgacs.org The reaction of 5-phenylpentanol with TCCA in the presence of TEMPO at room temperature yields the corresponding α-chloroacetal as a colorless oil after purification by column chromatography. acs.orgacs.org This method offers a simplified and high-yielding alternative to traditional multi-step procedures. acs.orgacs.org

| Starting Material | Catalyst | Reagents | Product | Yield | Reference |

| 5-Phenylpentanol | TEMPO | TCCA | α-chloroacetal | 68% | acs.orgacs.org |

Advanced Synthetic Considerations and Yield Optimization

The efficiency of synthetic reactions is a critical aspect of chemical production, aiming to maximize product yield while minimizing waste and cost. Key concepts in achieving this include atom economy, step economy, and redox economy. The ideal synthesis involves a single-step transformation of simple starting materials into a complex target molecule. theses.fr

In the context of Friedel-Crafts reactions, such as those used to synthesize derivatives of this compound, optimizing reaction conditions is crucial. For instance, in the synthesis of 5-chloro-1-phenylpentan-1-one, purification by HPLC was employed to achieve a high yield of 91.6%. iucr.org

For the synthesis of α-chloroacetals from 5-phenylpentanol, a one-pot reaction using TEMPO and TCCA has been shown to be high-yielding. acs.orgacs.org The optimization of reaction parameters such as temperature and the use of additives can significantly influence the outcome. For example, in related reactions, temperature control was found to be critical for selectivity, and the addition of a co-oxidant like benzophenone (B1666685) could improve the yield. theses.fr

Influence of Reaction Conditions on Product Yield and Purity

Reaction conditions exert a significant influence on the outcome of the synthesis of this compound. The choice of reagents, temperature, and reaction time are critical factors determining the yield of the desired product and the formation of byproducts.

In the synthesis from 5-phenyl-1-pentanol using a hydrochloric acid-zinc chloride reagent, the reaction requires prolonged heating over two days to drive the conversion. cdnsciencepub.com After this period, the crude product is isolated and purified by vacuum distillation to yield pure this compound. cdnsciencepub.com The purity is confirmed by the absence of hydroxyl absorption in the infrared spectrum and the presence of a strong band corresponding to the carbon-chlorine bond. cdnsciencepub.com However, employing milder conditions in the subsequent cyclialkylation reaction of this compound resulted in a 98% recovery of the starting material and only a 2% yield of the cyclized product, 1-methyltetralin. cdnsciencepub.com This demonstrates that insufficient reaction intensity (e.g., lower temperature or shorter time) can lead to very low conversion rates.

The multi-step synthesis of deuterated analogues highlights how reaction conditions are tailored for each transformation to maximize yield and ensure the specific incorporation of deuterium. cdnsciencepub.comresearchgate.netresearchgate.net The final conversion from the deuterated alcohol to the chloride via a chlorosulfite ester is a common method for producing primary chlorides from primary alcohols, often proceeding under milder conditions than direct reaction with HCl, which can help to prevent rearrangements and other side reactions.

The TEMPO/TCCA catalyzed reaction provides a high-yield (68%) route to a derivative under ambient temperature over 5 hours, showcasing how modern catalytic methods can offer efficient transformations under mild conditions. acs.org

Below is a table summarizing the findings from different synthetic approaches.

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Purity/Characterization | Reference |

| 5-Phenyl-1-pentanol | Conc. HCl, ZnCl₂ | Heated for 2 days | This compound | 46% | Vacuum distilled; IR spectroscopy | cdnsciencepub.com |

| Deuterated 5-phenyl-1-pentanols | Intermediate chlorosulfite ester decomposition | Not specified | Deuterated 1-chloro-5-phenylpentanes | Not specified | NMR and mass spectroscopy | cdnsciencepub.comresearchgate.net |

| 5-Phenylpentanol | TEMPO, TCCA | 25 °C, 5 h | (((2-Chloro-5-phenylpentane-1,1-diyl)bis(oxy))bis(pentane-5,1-diyl))dibenzene | 68% | Column chromatography; ¹H NMR | acs.org |

Mechanistic Investigations of 1 Chloro 5 Phenylpentane Reactivity

Friedel-Crafts Cyclialkylation Studies

Initial investigations into the Friedel-Crafts cyclialkylation of 1-chloro-5-phenylpentane challenged earlier assumptions about the direct formation of a seven-membered ring. Instead of the expected benzsuberane, the reaction predominantly yields a rearranged, six-membered ring product, 1-methyltetralin. This finding prompted further studies to elucidate the underlying reaction mechanism.

Formation of 1-Methyltetralin as a Primary Product

Contrary to earlier reports that suggested the formation of benzsuberane, experimental evidence has firmly established that the cyclialkylation of this compound yields 1-methyltetralin as the main product. cdnsciencepub.comcdnsciencepub.com This unexpected outcome indicates that the reaction does not proceed through a simple intramolecular alkylation. The structure of 1-methyltetralin was confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR), which clearly showed the presence of a methyl group on the saturated portion of the molecule. cdnsciencepub.com Under milder reaction conditions, while most of the starting material was recovered, the small percentage of product formed was identified as 1-methyltetralin, with no detectable benzsuberane. cdnsciencepub.com

Deuterium (B1214612) Tracer Studies on Reaction Mechanism

To gain a more definitive understanding of the rearrangement process, deuterium tracer studies were conducted. cdnsciencepub.comresearchgate.net By strategically placing deuterium atoms on the pentyl chain of this compound, researchers could track the movement of atoms during the reaction and deduce the mechanistic pathway. A series of dideuterated this compound isotopomers were synthesized for these studies, including this compound-4,4-d₂, this compound-3,3-d₂, and this compound-2,2-d₂. researchgate.net

The results from the deuterium tracer studies provided strong evidence that rearrangement precedes the cyclialkylation step. cdnsciencepub.comresearchgate.net For instance, the cyclialkylation of this compound-4,4-d₂ yielded 1-methyltetralin-3,3-d₂. cdnsciencepub.com This specific location of the deuterium atoms in the product is consistent with a mechanism where the side chain rearranges before the ring closure occurs. cdnsciencepub.com

A key finding from the tracer studies was the extensive scrambling of deuterium atoms between positions C-1, C-2, and C-3 of the original pentyl chain during the cyclialkylation of certain deuterated isomers. cdnsciencepub.comresearchgate.net This scrambling was particularly evident in the reaction of this compound-2,2-d₂. cdnsciencepub.com The resulting 1-methyltetralin showed a complex distribution of deuterium, indicating that the hydrogen and deuterium atoms had become mixed across these three carbon positions. cdnsciencepub.com However, this extensive scrambling was not observed in all cases, for example, in the cyclization of 1-chloro-4-phenylbutane-2,2-d₂. researchgate.net

To account for these observations, several mechanistic pathways have been proposed. cdnsciencepub.com One proposed mechanism involves the formation of a secondary carbocation intermediate, which then undergoes a series of hydride and methide shifts, leading to the observed rearrangements and deuterium scrambling. cdnsciencepub.com The equilibration between different carbocation intermediates prior to the final, irreversible cyclization step could explain the distribution of the deuterium label in the 1-methyltetralin product. cdnsciencepub.com The formation of a hydrogen-bridged ion has also been suggested to account for some of the minor deuterium scrambling observed in specific cases. cdnsciencepub.com These proposed mechanisms highlight the complex nature of the Friedel-Crafts cyclialkylation of this compound and the intricate series of events that lead to the final product.

Data Tables

Table 1: Deuterated this compound Isotopomers and their Cyclialkylation Products

| Deuterated Reactant | Primary Cyclialkylation Product | Reference |

| This compound-4,4-d₂ | 1-methyltetralin-3,3-d₂ | cdnsciencepub.com |

| This compound-3,3-d₂ | 1-methyltetralin with minor deuterium scrambling to C-1 and C-2 | cdnsciencepub.com |

| This compound-2,2-d₂ | 1-methyltetralin with extensive deuterium scrambling between C-1, C-2, and C-3 | cdnsciencepub.com |

Role of Hydrogen-Bridged Ions and Equilibration

In the context of Friedel-Crafts cyclialkylation of this compound, the formation of rearranged products, such as 1-methyltetralin instead of the expected benzosuberane, points towards complex mechanistic pathways involving carbocation intermediates. cdnsciencepub.comresearchgate.net Deuterium tracer studies have been instrumental in elucidating these mechanisms, revealing that rearrangement precedes the final cyclization step. cdnsciencepub.comresearchgate.net

The observed scrambling of deuterium labels along the alkyl chain during these reactions suggests the involvement of equilibrated carbocationic species. cdnsciencepub.com Specifically, minor deuterium scrambling observed in the cyclialkylation of this compound-3,3-d₂ can be explained by an equilibration process between the secondary carbocation (I) and a hydrogen-bridged ion (II) before the cyclization occurs. cdnsciencepub.com This equilibration allows for the migration of hydrogen atoms (or deuterium) along the carbon backbone.

Evidence suggests that cyclization can proceed through a hydrogen-bridged ion intermediate like (XVI) as shown in Chart II of related studies. cdnsciencepub.com This pathway can even exhibit some stereospecificity, influenced by the steric hindrance of approaching groups. cdnsciencepub.com The extensive scrambling of deuterium between positions C-1, C-2, and C-3 in certain deuterated analogs of this compound further supports the role of these rearranged and equilibrated intermediates. cdnsciencepub.comresearchgate.net

Competing Reactions in Friedel-Crafts Systems

During the Friedel-Crafts cyclialkylation of this compound, the desired intramolecular alkylation competes with other significant side reactions, primarily hydride transfers and the subsequent formation of simple alkylbenzenes. cdnsciencepub.com The balance between cyclization and these competing reactions is influenced by the specific substrate and the reaction conditions. cdnsciencepub.com

Hydride Transfer Reactions

Hydride transfer is a prominent competing reaction in the Friedel-Crafts chemistry of phenylalkyl chlorides. cdnsciencepub.com These transfers can happen either before or after the cyclization event. cdnsciencepub.com In the case of this compound, the initially formed cyclized product, 1-methyltetralin, possesses a labile tertiary hydrogen atom at the C-1 position. This hydrogen can be abstracted as a hydride ion by a carbocation intermediate present in the reaction mixture. cdnsciencepub.com

This process leads to the formation of a resonance-stabilized tertiary carbocation and reduces the initial carbocation derived from this compound. cdnsciencepub.com Deuterium labeling studies have confirmed that in related systems, the hydride ion that rearranges often originates from the carbon atom adjacent to the halogen. cdnsciencepub.com

Alkylbenzene Formation

The hydride transfer process is directly linked to the formation of alkylbenzenes as byproducts. cdnsciencepub.combyjus.com When the carbocation formed from this compound abstracts a hydride from a donor molecule (like the already formed 1-methyltetralin), it is reduced to n-pentylbenzene. cdnsciencepub.com Therefore, the reaction mixture of the cyclialkylation of this compound often contains significant amounts of n-pentylbenzene alongside the main cyclized product. cdnsciencepub.com

The general principle of Friedel-Crafts alkylation involves the generation of a carbocation (or a carbocation-like complex) from an alkyl halide, which then acts as an electrophile to attack the aromatic ring. libretexts.orgpressbooks.pub While this is an intermolecular reaction, the formation of n-pentylbenzene in this context is an intermolecular hydride transfer side reaction that competes with the primary intramolecular cyclization pathway. cdnsciencepub.comlibretexts.org

Nucleophilic Substitution Reactions

The chlorine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions (SN2), where a nucleophile replaces the chloride leaving group. ksu.edu.sa

Amination of Alkyl Halides with this compound

This compound can undergo amination through nucleophilic substitution by reacting with ammonia (B1221849) or primary, secondary, or tertiary amines. ksu.edu.salumenlearning.com The reaction with ammonia or a primary amine would yield the corresponding primary or secondary amine. For instance, reaction with ammonia would produce 5-phenylpentan-1-amine.

However, the direct reaction of alkyl halides with ammonia can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as the newly formed amine is also nucleophilic and can react with the remaining alkyl halide. lumenlearning.com More controlled methods, such as reductive amination of an aldehyde derived from the corresponding alcohol, are often preferred for synthesizing specific amines. lumenlearning.com Another approach involves the use of iron-catalyzed nitrene group transfer, which can achieve C-H bond amination, representing a different strategy for forming C-N bonds. google.com The catalytic amination of alcohols, which can be synthesized from alkyl halides like this compound, is also a significant route for producing amines. acs.org

Participation in C-N Coupling Reactions

This compound can participate in C-N coupling reactions, which are fundamental for the synthesis of a wide variety of nitrogen-containing compounds. One of the classic methods is the Ullmann condensation, which typically involves the coupling of an aryl halide with an amine, alcohol, or thiol, often catalyzed by copper. mdpi.com While traditionally applied to aryl halides, modifications of these coupling reactions can be applied to alkyl halides.

Modern catalytic systems have expanded the scope of C-N cross-coupling. For example, a stable Cu(I) catalyst supported on a polymer resin has been shown to be effective for the C-N coupling of 4-chloropyridinium chloride with various anilines. mdpi.com Such catalytic systems could potentially be adapted for the reaction of this compound with suitable nitrogen nucleophiles under milder conditions than traditional methods. mdpi.com The reaction involves the formation of a new carbon-nitrogen bond, linking the 5-phenylpentyl group to the nitrogen atom of the coupling partner.

Elimination Reactions

The synthesis of enol ethers from derivatives of 5-phenylpentanol can be achieved through a two-step process commencing with the formation of an α-chloroacetal. Research has demonstrated a one-pot method for the direct conversion of primary alcohols into α-chloroacetals using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst and trichloroisocyanuric acid (TCCA) as both the oxidant and chlorinating agent. acs.orgacs.org In this reaction, 5-phenylpentanol is converted into the corresponding α-chloroacetal, specifically (((2-chloro-5-phenylpentane-1,1-diyl)bis(oxy))bis(pentane-5,1-diyl))dibenzene, in a 68% yield. acs.org

These synthesized α-chloroacetals serve as precursors for enol ethers. acs.org The subsequent transformation involves an elimination reaction facilitated by the presence of sodium. acs.orgacs.org This method provides a straightforward route to enol ethers from readily available primary alcohols. acs.org While the specific yield for the enol ether derived from the 5-phenylpentanol α-chloroacetal is not detailed, the general efficacy of this transformation has been demonstrated for various other α-chloroacetals, with good yields being reported. acs.org

Table 1: Transformation of Various α-Chloroacetals to Enol Ethers acs.org

| Entry | α-Chloroacetal | Enol Ether Product | Yield (%) |

| 1 | 1-Chloro-2,2-di(hexoxy)ethane | 1,2-Di(hexoxy)ethene | 75 |

| 2 | 1-Chloro-2,2-di(heptoxy)ethane | 1,2-Di(heptoxy)ethene | 78 |

| 3 | 1-Chloro-2,2-di(octoxy)ethane | 1,2-Di(octoxy)ethene | 80 |

| 4 | 1-(Benzyloxy)-2-chloro-1-(hexyloxy)ethane | 1-(Benzyloxy)-2-(hexyloxy)ethene | 72 |

Theoretical and Computational Chemistry Approaches

The gas-phase elimination kinetics and mechanisms of this compound have been investigated using Density Functional Theory (DFT). acs.orgacs.org These theoretical calculations have been instrumental in elucidating the intricate details of the dehydrochlorination reaction pathway.

Studies have employed various DFT methods, including B3LYP, MPW1PW91, and PBEPBE, in conjunction with 6-31G(d,p) and 6-31++G(d,p) basis sets, to model the reaction. acs.orgacs.org The investigation of the potential energy surface for the minimum energy path reveals that the elimination reaction proceeds through a concerted, nonsynchronous, and moderately polar mechanism. acs.orgacs.org A key finding from these computational studies is that the transition state of the reaction is a four-centered cyclic structure. acs.orgacs.org

Table 2: Summary of DFT Study Findings for this compound Elimination acs.orgacs.org

| Parameter | Finding |

| Computational Methods | B3LYP/6-31G(d,p), B3LYP/6-31++G(d,p), MPW1PW91/6-31G(d,p), MPW1PW91/6-31++G(d,p), PBEPBE/6-31G(d,p), PBEPBE/6-31++G(d,p) |

| Reaction Mechanism | Concerted, moderately polar, and nonsynchronous |

| Transition State | Four-centered cyclic structure |

| Rate-Determining Step | Breaking of the C-Cl bond |

| Phenyl Group Participation | Not supported by theoretical calculations |

Advanced Spectroscopic Analysis in Elucidating Structure and Reaction Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has proven to be an invaluable tool for the structural analysis of 1-chloro-5-phenylpentane and its reaction products, especially in studies involving isotopic labeling to trace reaction pathways.

Confirmation of Deuterium (B1214612) Position in Labeled Chlorides

In mechanistic studies of the Friedel-Crafts cyclialkylation of this compound, deuterium labeling is a powerful strategy. A series of dideuterated this compound analogues, including this compound-4,4-d₂, this compound-3,3-d₂, and this compound-2,2-d₂, have been synthesized to investigate rearrangement processes. researchgate.netresearchgate.net The synthesis involves the alkylation of malonic ester, followed by deuterium exchange, hydrolysis, decarboxylation, and conversion of the resulting alcohol to the chloride. researchgate.netresearchgate.net

Crucially, NMR spectroscopy was employed to unequivocally confirm the position of the deuterium atoms in these synthesized chlorides before they were used in subsequent reactions. researchgate.netresearchgate.netcdnsciencepub.com This initial verification is essential to ensure that any observed isotopic scrambling in the products is a result of the reaction mechanism itself and not due to misplaced labels in the starting materials.

Elucidation of Labeled 1-Methyltetralin Structures

The Friedel-Crafts cyclialkylation of this compound was found to yield 1-methyltetralin, a rearranged product, rather than the expected benzsuberane. cdnsciencepub.com To understand the mechanism of this rearrangement, the deuterated this compound derivatives were subjected to cyclialkylation. NMR spectroscopy was then used to determine the location of the deuterium labels in the resulting 1-methyltetralin products. researchgate.netresearchgate.netcdnsciencepub.com

For instance, the cyclization of this compound-4,4-d₂ resulted in 1-methyltetralin-3,3-d₂. cdnsciencepub.com The NMR spectrum of this product provided clear evidence for this structure through signal integrations and spin-spin splitting patterns. cdnsciencepub.com Conversely, the reaction with this compound-2,2-d₂ produced a complex mixture of labeled 1-methyltetralins, with the NMR spectrum showing features indicative of multiple deuterated species, such as both a singlet and a doublet for the methyl group. cdnsciencepub.com This detailed NMR analysis demonstrated that extensive deuterium scrambling occurred during the cyclization of certain labeled precursors, providing insight into the reaction intermediates. researchgate.netcdnsciencepub.com

Distinguishing Reaction Products

NMR spectroscopy is a powerful technique for distinguishing between the potential products of the cyclialkylation of phenylalkyl chlorides. researchgate.net In the case of this compound, it was NMR evidence that confirmed the product was 1-methyltetralin and not benzsuberane, as had been previously reported. cdnsciencepub.com The distinct chemical shifts and coupling patterns in the NMR spectrum allow for the unambiguous identification of the cyclic structure formed.

Furthermore, in more complex reactions where multiple products might be formed, such as from competing hydride transfers and cyclizations, NMR is essential for identifying and quantifying the components of the product mixture. cdnsciencepub.comdss.go.th For example, the cyclialkylation of 1-chloro-4-methyl-4-phenylpentane yielded 1,1-dimethyltetralin (B155495), 2-methyl-5-phenylpentane, and 2-methyl-2-phenylpentane, all of which were identified by their characteristic NMR spectra. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry complements NMR by providing information about the molecular weight and fragmentation patterns of molecules, which is crucial for confirming product identities and the location of isotopic labels.

Confirmation of Deuterium Location and Product Identity

In conjunction with NMR, mass spectrometry was used to confirm the identity and deuterium location in the products of the cyclialkylation of labeled this compound. researchgate.netresearchgate.netresearchgate.net For the product of the reaction with this compound-4,4-d₂, the mass spectrum showed the expected parent mass for 1-methyltetralin-3,3-d₂. cdnsciencepub.com

When the cyclialkylation of this compound-2,2-d₂ yielded a complex mixture, the mass spectrum supported the NMR data, indicating the presence of various deuterated 1-methyltetralin species. cdnsciencepub.com Similarly, analysis of the product from this compound-3,3-d₂ showed a peak at m/z 132 in the mass spectrum, suggesting some deuterium had scrambled into the methyl group of the 1-methyltetralin product. cdnsciencepub.com

Analysis of Fragmentations

The fragmentation patterns observed in the mass spectra of the reaction products provide supporting evidence for their structures. cdnsciencepub.com The mass spectrum of the 1-methyltetralin-3,3-d₂ produced from the cyclization of this compound-4,4-d₂ exhibited simple fragmentations that were comparable to those of unlabeled 1-methyltetralin, which is consistent with the proposed structure. cdnsciencepub.com The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the assignments made by other spectroscopic methods.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule like this compound. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the bonds within the molecule. The analysis of this compound's spectrum is characterized by absorptions corresponding to its three main structural components: the phenyl group, the pentyl chain, and the carbon-chlorine bond.

The presence of the aromatic phenyl group gives rise to several characteristic bands. These include C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region and a series of sharp peaks for C-C in-ring stretching vibrations, with two of the most prominent usually appearing around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.orglibretexts.org The substitution pattern on the benzene (B151609) ring also influences absorptions in the 900-675 cm⁻¹ range due to C-H out-of-plane bending. libretexts.org

The aliphatic portion of the molecule, the five-carbon chain, is identified by C-H stretching absorptions from its methylene (B1212753) (-CH₂) groups, which appear in the 3000–2850 cm⁻¹ range. libretexts.org Additionally, C-H bending or scissoring vibrations for these groups are typically observed between 1470-1450 cm⁻¹. libretexts.org

A key feature in the IR spectrum of this compound is the absorption corresponding to the carbon-chlorine (C-Cl) bond. The C-Cl stretching vibration generally appears in the 850–550 cm⁻¹ region of the spectrum. orgchemboulder.comuobabylon.edu.iqquora.com In one specific preparation of this compound from 5-phenyl-1-pentanol, the resulting IR spectrum confirmed the absence of the hydroxyl (-OH) absorption band of the starting material and showed a strong band at 670 cm⁻¹, which was attributed to the newly formed carbon-to-chlorine linkage. cdnsciencepub.com The spectrum may also show a C-H wagging vibration from the -CH₂Cl group in the 1300-1150 cm⁻¹ range. orgchemboulder.comscribd.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenyl Ring | Aromatic C-H Stretch | 3100-3000 | libretexts.orglibretexts.org |

| Phenyl Ring | In-ring C-C Stretch | 1600-1585 and 1500-1400 | libretexts.orglibretexts.org |

| Phenyl Ring | C-H Out-of-Plane Bend | 900-675 | libretexts.org |

| Alkyl Chain | Aliphatic C-H Stretch | 3000-2850 | libretexts.org |

| Alkyl Chain | -CH₂- Bend (Scissoring) | 1470-1450 | libretexts.org |

| Chloroalkane | -CH₂Cl Wag | 1300-1150 | orgchemboulder.comscribd.com |

Ultraviolet (UV) Spectroscopy for Product Characterization

Ultraviolet (UV) spectroscopy is a valuable method for analyzing aromatic compounds due to the presence of a conjugated π electron system in the benzene ring, which absorbs UV radiation. libretexts.orgnih.govfiveable.me For this compound, the phenyl group acts as a chromophore. Generally, aromatic compounds exhibit a series of absorption bands, often with a strong absorption around 205 nm and a less intense, fine-structured set of bands between 255 and 275 nm. libretexts.org The presence of these bands is a clear indicator of an aromatic ring. libretexts.org

While UV spectroscopy can confirm the presence of the phenyl group in this compound, its primary utility in this context is the characterization of products from reactions such as intramolecular alkylation (cyclialkylation). For instance, under Friedel-Crafts conditions, this compound undergoes cyclization. It was once thought that this reaction yielded benzosuberane. However, detailed analysis revealed that the product is actually the rearranged isomer, 1-methyltetralin. cdnsciencepub.com

UV spectroscopy was instrumental in this discovery. The UV spectrum of the reaction product was clearly distinguishable from that of a synthetic sample of benzosuberane, confirming the formation of 1-methyltetralin. cdnsciencepub.com This demonstrates how UV spectroscopy can be used to differentiate between isomers and confirm the structure of reaction products, especially when changes occur in or adjacent to the chromophore, altering the electronic environment and thus the UV absorption profile.

Table 2: Ultraviolet Absorption Characteristics for Aromatic Compounds

| Compound Type | Chromophore | Typical Absorption Bands (nm) | Notes | Reference |

|---|---|---|---|---|

| Phenylalkanes (e.g., this compound) | Phenyl Ring | ~205 (intense), 255-275 (less intense, fine structure) | Characteristic of a benzene ring. | libretexts.org |

Applications of 1 Chloro 5 Phenylpentane in Complex Molecule Synthesis

Role as an Organic Building Block and Intermediate

1-Chloro-5-phenylpentane serves as a versatile organic building block and a key intermediate in multi-step synthetic pathways. bldpharm.com Its structure allows for a variety of chemical modifications. The terminal chloro group is a reactive site for nucleophilic substitution, while the phenyl ring can undergo electrophilic substitution reactions. The five-carbon chain provides the necessary length and flexibility for intramolecular reactions.

A significant application of this compound is in the synthesis of isotopically labeled molecules for mechanistic studies. cdnsciencepub.com For instance, various dideuterated versions of this compound have been synthesized. researchgate.netresearchgate.net These labeled compounds, such as this compound-4,4-d₂, this compound-3,3-d₂, and this compound-2,2-d₂, are prepared through the alkylation of malonic esters with phenylalkyl chlorides, followed by deuterium (B1214612) introduction and subsequent chemical transformations. cdnsciencepub.comresearchgate.net These isotopic tracers are instrumental in elucidating complex reaction mechanisms, particularly in rearrangement and cyclization processes. cdnsciencepub.comresearchgate.net

Potential in Pharmaceutical and Agrochemical Synthesis

Chlorine-containing compounds are a significant class of molecules in medicinal chemistry, with over 250 FDA-approved chlorinated drugs available for treating a wide range of diseases. nih.gov The inclusion of chlorine can modulate a molecule's biological activity, and as such, chlorinated intermediates are valuable in drug discovery. nih.gov Phenyl compounds are also extensively used in the manufacture of pharmaceuticals and agrochemicals. chemicalbull.com

While direct synthesis of a specific commercial drug using this compound is not prominently documented, its potential lies in its ability to act as a precursor to valuable structural motifs. The tetralin framework, which can be efficiently synthesized from this compound, is a core component of various biologically active molecules. google.comcdnsciencepub.com The related compound, 1-Bromo-5-phenylpentane, is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting a similar utility for its chloro-analog. guidechem.com The reactivity of this compound makes it a suitable starting material for constructing more complex molecules that could have applications in these fields.

Cyclization Reactions in the Formation of Polycyclic Systems

A primary application of this compound is its use in intramolecular cyclization reactions to form polycyclic aromatic systems. cdnsciencepub.com The most notable of these is the intramolecular Friedel-Crafts alkylation, a classic method for forming new rings by attaching the alkyl chain to the phenyl group. cdnsciencepub.comresearchgate.net

The Friedel-Crafts cyclialkylation of this compound is a well-studied reaction that yields tetralin derivatives. researchgate.netcdnsciencepub.com Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon that serves as a structural backbone in many complex molecules. wikipedia.org

Initial reports suggested that the cyclization of this compound produced benzosuberane, a seven-membered ring system. cdnsciencepub.comcdnsciencepub.com However, subsequent and more detailed investigations have unequivocally shown that the actual product is the rearranged six-membered ring compound, 1-methyltetralin. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This discovery corrected a long-standing misconception in the chemical literature. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cdnsciencepub.com

Detailed mechanistic studies using deuterium-labeled this compound have been crucial in understanding this transformation. cdnsciencepub.comresearchgate.net Research demonstrated that a rearrangement of the carbon skeleton occurs before the cyclization step. cdnsciencepub.comresearchgate.net The reaction proceeds through carbocation intermediates, which undergo hydride and alkyl shifts to form a more stable secondary carbocation before the final ring-closing step. cdnsciencepub.com For example, the cyclization of this compound-4,4-d₂ resulted in 1-methyltetralin-3,3-d₂, confirming that the side-chain rearranges prior to cyclization. cdnsciencepub.com The absence of benzsuberane, even under mild reaction conditions where only 2% of the starting material converted to 1-methyltetralin, further indicates that it is not an intermediate in this process. cdnsciencepub.com

| Reactant | Catalyst | Conditions | Major Product | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound | AlCl₃ | Literature Conditions | 1-Methyltetralin | Product is a rearranged tetralin, not benzosuberane. | cdnsciencepub.com |

| This compound | AlCl₃ | Milder Conditions | 1-Methyltetralin (2% yield) | Benzsuberane is not an intermediate. | cdnsciencepub.com |

| This compound-4,4-d₂ | AlCl₃ | Not specified | 1-Methyltetralin-3,3-d₂ | Confirms rearrangement precedes cyclization. | cdnsciencepub.com |

| This compound-3,3-d₂ | AlCl₃ | Not specified | Mainly 1-Methyltetralin-2,2-d₂ | Demonstrates complex deuterium scrambling via carbocation intermediates. | cdnsciencepub.com |

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Systems for Transformations

The reactivity of the C-Cl bond in 1-chloro-5-phenylpentane is a key feature for synthetic exploitation, primarily through cross-coupling and functionalization reactions. Future research should focus on developing more efficient, selective, and sustainable catalytic systems to manipulate this functionality.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for C-C and carbon-heteroatom bond formation. st-andrews.ac.uk While palladium-based catalysts are common, future work could explore more earth-abundant and cost-effective metals like cobalt, iron, and nickel. uni-muenchen.de For instance, cobalt- and iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions have shown promise for linking diarylmanganese reagents with alkyl halides. uni-muenchen.de Investigating the application of such systems to this compound could provide efficient pathways to novel architectures.

A significant challenge in the cross-coupling of alkyl chlorides is the inertness of the C(sp³)-Cl bond compared to bromides or iodides. chemrxiv.org The development of novel ligands is crucial to enhance catalyst activity and selectivity. Abnormal N-heterocyclic carbenes (aNHCs), for example, have demonstrated a high electron-donating ability, which can facilitate the activation of strong C-Cl bonds in palladium-catalyzed reactions. chemrxiv.org Systematic screening and design of new aNHC ligands tailored for substrates like this compound could lead to milder reaction conditions and broader substrate scope.

Furthermore, catalytic strategies that enable new types of transformations are highly desirable. This includes transition-metal-catalyzed carbene insertion into C-H bonds, which could offer a direct route to functionalize the alkyl chain of this compound. snnu.edu.cn Another promising area is the "borrowing hydrogen" methodology, a redox-economical process where a catalyst facilitates the temporary removal and subsequent return of hydrogen, enabling transformations without the need for pre-functionalized substrates. theses.fr Applying these advanced catalytic concepts to the this compound scaffold could unlock unprecedented synthetic pathways.

Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to understand and predict the reactivity of molecules like this compound. Future research should leverage computational modeling to gain deeper insights into its reaction mechanisms and to guide the rational design of experiments.

DFT calculations can effectively model the competition between substitution (Sₙ2) and elimination (E2) pathways, which are common reactions for alkyl halides. rsc.orgresearchgate.netrsc.org Studies on other alkyl halides have used DFT to analyze transition structures and thermochemical data, revealing that while one product may be thermodynamically more stable, the other can be the major product due to kinetic control. rsc.orgresearchgate.net Applying these computational methods specifically to this compound under various catalytic conditions (e.g., with alumina (B75360) nanoclusters) could predict reaction outcomes and help optimize conditions for desired products. rsc.orgresearchgate.net

Theoretical calculations have already been performed on the gas-phase elimination kinetics of this compound, providing Arrhenius equations to describe the reaction rates at high temperatures. researchgate.net Future computational work could expand on this by modeling the reactions in solution and in the presence of various catalysts. This would involve calculating the energies of activation for different pathways, such as oxidative addition in cross-coupling cycles or the interaction with catalyst surfaces. acs.org For instance, DFT can be used to rationalize the mechanism of catalyst generation and the subsequent catalytic cycle in cross-coupling reactions, as demonstrated for palladium/SIPr systems. acs.org

Moreover, DFT-based local reactivity descriptors, such as condensed Fukui function indices, can predict the most reactive sites in a molecule for nucleophilic or electrophilic attack. researchgate.netacs.org Applying these descriptors to this compound and its potential reaction intermediates would allow for a more nuanced prediction of regioselectivity and site-selectivity in complex transformations. This predictive power can significantly accelerate the discovery of new reactions and the optimization of catalytic systems by minimizing trial-and-error experimentation.

Exploration of Bioactive Derivatives based on the this compound Scaffold

The this compound framework, combining a lipophilic phenylpentyl group with a reactive chloromethyl handle, is an attractive starting point for the synthesis of new molecules with potential biological activity. The exploration of such derivatives is a compelling avenue for future research.

The synthesis of molecules containing phenylpentane or related structures has led to compounds with interesting biological profiles. For example, derivatives of pentanedioic acid have been identified as potent farnesyltransferase inhibitors, a target relevant to cancer therapy. researchgate.net The this compound scaffold could be used to synthesize analogues of these inhibitors, potentially leading to improved potency or pharmacokinetic properties. Similarly, the synthesis of (3S, 4R)-5-phenylpentane-1,3,4-triol highlights the utility of phenyl-containing building blocks in constructing complex, stereochemically rich natural product-like molecules. juniperpublishers.com

Future work could focus on using this compound as a versatile precursor to generate libraries of new compounds for biological screening. The terminal chloride provides a convenient handle for introducing a wide variety of functional groups and pharmacophores through nucleophilic substitution. This could lead to the discovery of novel bioactive agents. For instance, pyrrole (B145914) derivatives synthesized from related diones have been evaluated for their biological properties. rsc.org

Enzymatic catalysis offers a powerful strategy for the site-selective modification of complex molecules to produce bioactive compounds. nih.gov Enzymes could potentially be used to transform derivatives of this compound with high selectivity, a task that is often challenging using traditional chemical methods. For example, engineered enzymes could introduce hydroxyl groups or other functionalities at specific positions on the alkyl chain or phenyl ring, leading to a diverse range of potential drug candidates.

常见问题

Q. What are the recommended synthetic routes for 1-chloro-5-phenylpentane with high purity (>95%)?

- Methodology :

- Route 1 : Nucleophilic substitution of 5-phenylpentanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (2–4 hrs). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via silica gel column chromatography .

- Route 2 : Friedel-Crafts alkylation of benzene with 1-chloro-5-bromopentane using AlCl₃ as a catalyst. Optimize stoichiometry (1:1.2 AlCl₃:substrate) to minimize polyalkylation byproducts .

- Purity Validation : Confirm purity using GC-MS (DB-5 column, 70 eV electron ionization) and ¹H/¹³C NMR (CDCl₃, 400 MHz) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and aliphatic chain signals (δ 1.2–1.8 ppm for CH₂ groups; δ 3.5–3.7 ppm for CH₂Cl).

- GC-MS : Confirm molecular ion peak (M⁺ at m/z 182) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 147).

- FT-IR : Detect C-Cl stretch (550–650 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Q. How to address solubility challenges in reaction media for this compound?

- Strategies :

Advanced Research Questions

Q. How to resolve contradictory NMR data for intermediates during synthesis?

- Troubleshooting :

- Scenario 1 : Splitting patterns inconsistent with expected structure → Re-examine reaction conditions (e.g., trace moisture causing partial hydrolysis).

- Scenario 2 : Unassigned peaks → Perform DEPT-135 or HSQC to distinguish CH₂/CH₃ groups.

- Validation : Compare experimental shifts with computational predictions (e.g., DFT via Gaussian 16) .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Analysis :

- Buchwald-Hartwig Amination : The chloro group’s steric hindrance and electronic effects favor coupling at the terminal position.

- Computational Modeling : Use NBO analysis to quantify charge distribution at C1 (more electrophilic due to Cl’s inductive effect) vs. C5 (stabilized by phenyl conjugation) .

- Experimental Validation : Compare yields using Pd(OAc)₂/XPhos vs. Ni(COD)₂/dppf catalysts to assess electronic vs. steric control .

Q. How to assess the compound’s stability under varying storage conditions?

- Protocol :

- Thermal Stability : Conduct TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds.

- Light Sensitivity : Store samples in amber vials and monitor via UV-Vis (λ 250–300 nm) for photodegradation.

- Long-Term Storage : Compare NMR/GC-MS data after 6 months at –20°C vs. room temperature .

Data Contradiction & Reproducibility

Q. How to reconcile discrepancies in reported reaction yields for this compound?

- Root-Cause Analysis :

- Factor 1 : Purity of starting materials (e.g., 5-phenylpentanol often contains traces of water → validate via Karl Fischer titration).

- Factor 2 : Catalyst aging in Friedel-Crafts reactions (e.g., AlCl³ activity decreases with moisture exposure).

- Mitigation : Standardize protocols using inert atmosphere (Ar/glovebox) and pre-activated catalysts .

Methodological Best Practices

Q. Table 1. Recommended Analytical Parameters for this compound

| Technique | Conditions | Key Peaks/Data |

|---|---|---|

| ¹H NMR | CDCl₃, 400 MHz | δ 1.2–1.8 (m, 6H, CH₂), δ 3.5–3.7 (t, 2H, CH₂Cl) |

| GC-MS | DB-5 column | M⁺ m/z 182, base peak m/z 147 |

| FT-IR | ATR mode | 550–650 cm⁻¹ (C-Cl), 1600 cm⁻¹ (C=C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。